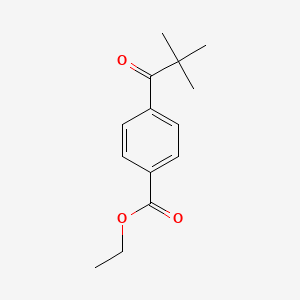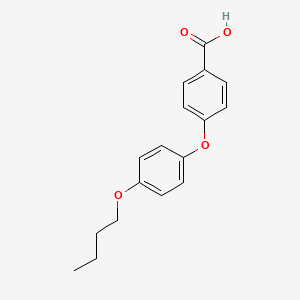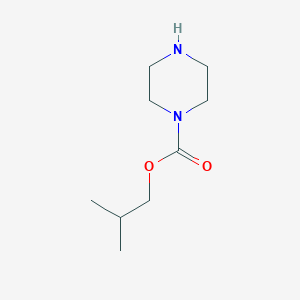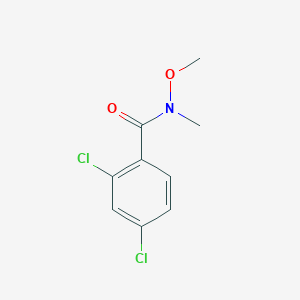
4-Pivaloylbenzoate d'éthyle
Vue d'ensemble
Description
Ethyl 4-pivaloylbenzoate is a chemical compound belonging to the class of esters. It is characterized by its molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . This compound is widely used in various fields, including medical research, environmental research, and industrial research.
Applications De Recherche Scientifique
Ethyl 4-pivaloylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly in the development of new pharmaceuticals.
Medicine: Ethyl 4-pivaloylbenzoate is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is employed in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
Target of Action
Ethyl 4-pivaloylbenzoate, like other benzoate compounds, is primarily designed to act as a local anesthetic . The primary targets of this compound are the nerve endings and nerve trunks . These compounds bind to specific parts of the sodium ion (Na+) channel on the nerve membrane .
Mode of Action
The mode of action of Ethyl 4-pivaloylbenzoate involves its interaction with the sodium ion (Na+) channels on the nerve membrane . By binding to these channels, the compound affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This action blocks the conduction of nerve impulses, reducing the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
It is known that local anesthetics like this compound work by blocking nerve conduction, leading to a loss of local sensation . This makes them useful for local surgery and treatment .
Pharmacokinetics
Local anesthetics are generally characterized by their ability to remain localized in the area of application, providing long-term pain relief . They are typically administered parenterally due to their large size, relatively poor membrane permeability, and instability in the conditions of the gastrointestinal tract .
Result of Action
The primary result of Ethyl 4-pivaloylbenzoate’s action is the induction of local anesthesia . By blocking nerve conduction, it causes a loss of local sensation without affecting consciousness . This makes it useful for procedures requiring local anesthesia, such as minor surgical operations, dental procedures, and treatments in ophthalmology and gynecology .
Analyse Biochimique
Biochemical Properties
Ethyl 4-pivaloylbenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sodium ion channels, affecting their function and thereby influencing nerve impulse conduction This interaction is crucial for its potential use as a local anesthetic
Cellular Effects
Ethyl 4-pivaloylbenzoate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of sodium ion channels in nerve cells, leading to changes in nerve impulse conduction This effect is particularly relevant in the context of its potential use as a local anesthetic
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-pivaloylbenzoate involves its interaction with specific biomolecules. It binds to sodium ion channels, inhibiting their function and thereby blocking nerve impulse conduction This inhibition is achieved through the binding of Ethyl 4-pivaloylbenzoate to specific sites on the sodium ion channels, preventing the passage of sodium ions through the channel
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-pivaloylbenzoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 4-pivaloylbenzoate is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a reduction in its efficacy
Dosage Effects in Animal Models
The effects of Ethyl 4-pivaloylbenzoate vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can effectively block nerve impulse conduction . At higher doses, Ethyl 4-pivaloylbenzoate may exhibit toxic or adverse effects, such as tissue irritation and potential neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
Ethyl 4-pivaloylbenzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may be metabolized by esterases, which hydrolyze the ester bond, leading to the formation of 4-pivaloylbenzoic acid and ethanol . These metabolites are then further processed by other metabolic pathways, such as the citric acid cycle and alcohol dehydrogenase pathway, respectively .
Transport and Distribution
The transport and distribution of Ethyl 4-pivaloylbenzoate within cells and tissues are mediated by specific transporters and binding proteins. It is likely to be transported across cell membranes by passive diffusion, given its lipophilic nature . Once inside the cell, Ethyl 4-pivaloylbenzoate may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution is crucial for its efficacy and potential therapeutic applications.
Subcellular Localization
Ethyl 4-pivaloylbenzoate is localized within specific subcellular compartments, which can affect its activity and function. It may be directed to particular organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with specific biomolecules and its overall biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4-pivaloylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-pivaloylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of Ethyl 4-pivaloylbenzoate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-pivaloylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases or catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or other derivatives.
Comparaison Avec Des Composés Similaires
Ethyl 4-pivaloylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-formylbenzoate: Similar in structure but with a formyl group instead of a pivaloyl group.
Ethyl benzoate: Lacks the pivaloyl group, making it less sterically hindered.
Methyl 4-pivaloylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl 4-pivaloylbenzoate is unique due to its pivaloyl group, which provides steric hindrance and influences its reactivity and stability. This makes it particularly useful in specific synthetic applications where such properties are desired .
Propriétés
IUPAC Name |
ethyl 4-(2,2-dimethylpropanoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-5-17-13(16)11-8-6-10(7-9-11)12(15)14(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIFTPVXUWQHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476018 | |
| Record name | ethyl 4-pivaloylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62985-52-8 | |
| Record name | ethyl 4-pivaloylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)

![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)


